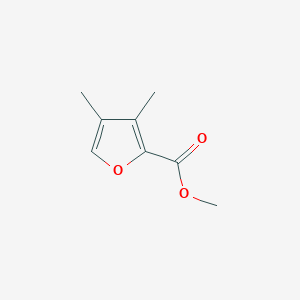

Methyl 3,4-dimethylfuran-2-carboxylate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

199728-18-2 |

|---|---|

Molecular Formula |

C8H10O3 |

Molecular Weight |

154.16 g/mol |

IUPAC Name |

methyl 3,4-dimethylfuran-2-carboxylate |

InChI |

InChI=1S/C8H10O3/c1-5-4-11-7(6(5)2)8(9)10-3/h4H,1-3H3 |

InChI Key |

GIZQEMOBQLYMAM-UHFFFAOYSA-N |

SMILES |

CC1=COC(=C1C)C(=O)OC |

Canonical SMILES |

CC1=COC(=C1C)C(=O)OC |

Synonyms |

2-Furancarboxylicacid,3,4-dimethyl-,methylester(9CI) |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of Methyl 3,4 Dimethylfuran 2 Carboxylate

Investigation of Electrophilic Aromatic Substitution Reactions on the Furan (B31954) Ring

The furan ring is significantly more reactive towards electrophiles than benzene (B151609), with reaction rates that can be many orders of magnitude faster. rsc.org Electrophilic attack on furan preferentially occurs at the C2 or C5 position, as the resulting carbocation intermediate (an arenium ion) is stabilized by three resonance structures, delocalizing the positive charge more effectively than attack at the C3 or C4 position, which yields an intermediate with only two resonance structures. rsc.orgscispace.comrloginconsulting.com

In Methyl 3,4-dimethylfuran-2-carboxylate, the C2 position is occupied by the methyl ester group. The remaining unsubstituted position on the furan ring is C5. The directing effects of the existing substituents play a crucial role in determining the site of further electrophilic attack.

Methyl groups (at C3 and C4): These are electron-donating groups (EDGs) through an inductive effect, which increase the electron density of the furan ring, thereby activating it towards electrophilic substitution.

Methyl ester group (at C2): This is an electron-withdrawing group (EWG) through a resonance effect, which decreases the electron density of the furan ring, thus deactivating it.

The combined influence of these groups suggests that the C5 position is the most likely site for electrophilic aromatic substitution. The activating effect of the two methyl groups enhances the nucleophilicity of the ring, while the deactivating methyl ester group at C2 disfavors substitution at adjacent positions. Therefore, incoming electrophiles are predominantly directed to the C5 position.

A common example of an electrophilic aromatic substitution reaction is the Vilsmeier-Haack reaction, which is used for the formylation of electron-rich aromatic compounds. scispace.comresearchgate.net This reaction typically employs a substituted formamide, such as N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl₃) to generate the Vilsmeier reagent, a chloroiminium ion, which acts as the electrophile. scispace.comresearchgate.netnih.gov Given the electron-rich nature of the furan ring in this compound, it is expected to undergo formylation at the C5 position under Vilsmeier-Haack conditions.

Transformations Involving the Methyl Ester Moiety

The methyl ester group at the C2 position is a key functional group that can undergo a variety of transformations, primarily through nucleophilic acyl substitution. rsc.orglibretexts.org

Esterification and Transesterification Processes

While the molecule is already a methyl ester, the principles of esterification and transesterification are relevant to its synthesis and potential modifications. Esterification is typically the reaction of a carboxylic acid with an alcohol under acidic conditions. rsc.org The synthesis of this compound would likely involve the esterification of 3,4-dimethylfuran-2-carboxylic acid with methanol.

Transesterification is a process where the alkoxy group of an ester is exchanged with another alcohol. masterorganicchemistry.com For this compound, this reaction could be used to synthesize other alkyl esters. For instance, reacting the methyl ester with an excess of ethanol (B145695) in the presence of an acid or base catalyst would lead to the formation of ethyl 3,4-dimethylfuran-2-carboxylate. The reaction is an equilibrium process, and using a large excess of the new alcohol can drive the reaction to completion. masterorganicchemistry.com

Nucleophilic Acyl Substitution Reactions

The carbonyl carbon of the methyl ester group is electrophilic and can be attacked by nucleophiles. This leads to a tetrahedral intermediate, which can then collapse to expel the methoxide (B1231860) leaving group, resulting in a substitution product. rsc.orgnih.gov

Key nucleophilic acyl substitution reactions for the methyl ester moiety include:

Hydrolysis: In the presence of aqueous acid or base, the methyl ester can be hydrolyzed back to the corresponding carboxylic acid, 3,4-dimethylfuran-2-carboxylic acid. Base-catalyzed hydrolysis, also known as saponification, is an irreversible process that proceeds via nucleophilic attack of a hydroxide (B78521) ion.

Ammonolysis/Aminolysis: Reaction with ammonia (B1221849) or a primary or secondary amine can convert the methyl ester into the corresponding amide. This reaction typically requires heating. For example, treatment with ammonia would yield 3,4-dimethylfuran-2-carboxamide.

Reduction: The ester can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required for this transformation, which would yield (3,4-dimethylfuran-2-yl)methanol. The reaction proceeds through a nucleophilic acyl substitution by a hydride ion, followed by a nucleophilic addition to the intermediate aldehyde. researchgate.net

Cycloaddition Reactions of the Furan Core

The furan ring can act as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. mdpi.commasterorganicchemistry.com This reaction is a powerful tool for the construction of six-membered rings and is characterized by its high atom economy. nih.gov

Diels-Alder Reactivity with Diverse Dienophiles

The reactivity of the furan diene in a Diels-Alder reaction is influenced by its substituents. Electron-donating groups on the furan ring generally increase the rate of reaction, while electron-withdrawing groups decrease it. rsc.orgchemistrysteps.com In this compound, the two methyl groups at C3 and C4 are electron-donating, which enhances the furan's reactivity as a diene. However, the methyl ester at C2 is electron-withdrawing, which tends to decrease its reactivity. rloginconsulting.comrsc.org Despite the presence of the deactivating ester group, studies have shown that furan-2-carboxylates can still participate in Diels-Alder reactions, particularly with reactive dienophiles. rsc.orgrsc.org

A variety of dienophiles can be employed in Diels-Alder reactions with furan derivatives:

| Dienophile | Product Type | Notes |

| Maleic Anhydride | Oxabicycloheptene derivative | A classic and reactive dienophile. The reaction with furans can be reversible. rsc.orgyoutube.com |

| Maleimides | Oxabicycloheptene derivative | N-substituted maleimides are common dienophiles that react readily with furans. nih.govmdpi.comrsc.org |

| Dimethyl Acetylenedicarboxylate (DMAD) | Oxabicycloheptadiene derivative | A highly reactive acetylenic dienophile that leads to the formation of an adduct with two double bonds. researchgate.netrsc.orgchem-soc.si |

| Acrolein/Methyl Acrylate | Oxabicycloheptene derivative | Electron-poor alkenes that can react with furans, often requiring a Lewis acid catalyst to enhance reactivity. nih.gov |

The reaction of this compound with these dienophiles would lead to the formation of highly functionalized oxabicyclo[2.2.1]heptene derivatives, which are valuable intermediates in organic synthesis.

Stereochemical Outcomes and Control in Cycloaddition Reactions

The Diels-Alder reaction is stereospecific, meaning the stereochemistry of the dienophile is retained in the product. libretexts.orgmasterorganicchemistry.com A key aspect of the stereochemistry of Diels-Alder reactions involving cyclic dienes is the formation of endo and exo diastereomers.

Endo product: The substituents on the dienophile are oriented towards the diene's π-system (syn to the oxygen bridge in the case of furan).

Exo product: The substituents on the dienophile are oriented away from the diene's π-system (anti to the oxygen bridge).

For many Diels-Alder reactions, the endo product is kinetically favored due to secondary orbital interactions between the substituents of the dienophile and the developing π-bond of the diene. libretexts.org However, the exo product is often the thermodynamically more stable isomer due to reduced steric hindrance.

In the case of furan and its derivatives, the endo/exo selectivity is often less pronounced compared to more reactive dienes like cyclopentadiene. rsc.org The reaction can be reversible, and under thermodynamic control (e.g., higher temperatures, longer reaction times), the more stable exo adduct may be the major product. rsc.org The presence of substituents on both the furan and the dienophile can influence the stereochemical outcome. acs.org For instance, computational studies have shown that electron-donating groups on the furan can modify the selectivity. rsc.org Lewis acid catalysis can also be employed to enhance the rate and selectivity of the reaction, often favoring the formation of the endo product at lower temperatures. libretexts.org

Mechanistic Studies of Key Chemical Transformations

The reactivity of this compound is governed by the interplay of its constituent functional groups: the electron-rich furan ring, the activating methyl groups, and the electron-withdrawing methyl carboxylate group. Understanding the mechanisms of its transformations is crucial for controlling reaction outcomes and designing novel synthetic routes.

Radical Chemistry Pathways and Intermediates

The furan nucleus is susceptible to attack by radical species, initiating a cascade of reactions that can lead to a variety of products. While specific studies on this compound are limited, the well-documented radical chemistry of simpler furan derivatives provides a strong basis for understanding its potential reaction pathways.

Homolytic alkylation of furans, for instance, is known to proceed through the formation of radical σ-complex intermediates. In these processes, a radical species adds to the furan ring, typically at the C5 position, to form a stabilized radical intermediate. The fate of this intermediate is influenced by the nature of the substituents on the furan ring and the reacting radical.

In the context of atmospheric chemistry, the reaction of dimethylfurans with hydroxyl (•OH) radicals has been investigated. These reactions are initiated by the addition of the •OH radical to the furan ring, leading to the formation of radical adducts. These adducts can undergo further reactions, including ring-opening, to yield unsaturated 1,4-dicarbonyl compounds. For example, the reaction of 2,3-dimethylfuran (B88355) with •OH radicals has been shown to produce 3-methyl-2-oxo-but-3-enal. Given the structural similarity, it is plausible that this compound would follow a similar pathway upon interaction with •OH radicals, leading to analogous ring-opened products, although the precise nature of these products would be influenced by the ester functionality.

The general pathway for the OH radical-initiated oxidation of a dimethylfuran is depicted below:

Table 1: Proposed Radical Intermediates in the Transformation of a Generic Dimethylfuran

| Step | Intermediate/Transition State | Description |

| 1 | •OH Radical Adduct | The electrophilic •OH radical adds to the electron-rich furan ring, typically at the C2 or C5 position, forming a hydroxy-substituted furan radical. |

| 2 | Ring-Opening | The initial radical adduct can undergo ring cleavage, often involving the scission of a C-O bond, to form a delocalized open-chain radical. |

| 3 | Oxygen Addition | Molecular oxygen adds to the carbon-centered radical, forming a peroxy radical. |

| 4 | Further Reactions | The peroxy radical can undergo a series of subsequent reactions, including cyclization and fragmentation, to yield final products such as dicarbonyls. |

It is important to note that the presence of the methyl carboxylate group at the C2 position of this compound would likely influence the regioselectivity of the initial radical attack and the stability of the resulting intermediates, potentially favoring attack at the C5 position.

Detailed Catalytic Mechanisms in Furan Derivatization

The derivatization of the furan ring in this compound can be effectively achieved through various transition metal-catalyzed reactions. Palladium and rhodium complexes are particularly prominent in facilitating C-H activation and cross-coupling reactions, enabling the introduction of new functional groups onto the furan scaffold.

Palladium-Catalyzed Cross-Coupling Reactions:

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are powerful tools for forming carbon-carbon bonds. While direct C-H activation of the furan ring is possible, derivatization often proceeds via a pre-functionalized furan, such as a halogenated derivative. For a compound like this compound, a common strategy would involve the introduction of a leaving group (e.g., bromine or iodine) at the C5 position, followed by a cross-coupling reaction.

The generally accepted catalytic cycle for a palladium-catalyzed Suzuki coupling reaction, which is applicable to a hypothetical 5-halo-methyl 3,4-dimethylfuran-2-carboxylate, involves the following key steps:

Table 2: Generalized Catalytic Cycle for Palladium-Catalyzed Suzuki Coupling of a Furan Derivative

| Step | Mechanistic Phase | Description of Transformation |

| 1 | Oxidative Addition | The active Pd(0) catalyst oxidatively adds to the aryl/heteroaryl halide (R-X), forming a Pd(II) intermediate. |

| 2 | Transmetalation | The organic group from an organoboron reagent (R'-B(OR)2) is transferred to the palladium center, displacing the halide and forming a diorganopalladium(II) complex. |

| 3 | Reductive Elimination | The two organic groups on the palladium center couple and are eliminated from the metal, forming the new C-C bond (R-R') and regenerating the Pd(0) catalyst. |

This cycle highlights the key transformations of the palladium catalyst, cycling between the Pd(0) and Pd(II) oxidation states. The specific ligands on the palladium and the reaction conditions play a crucial role in the efficiency of each step.

Rhodium-Catalyzed C-H Functionalization:

Rhodium catalysts have emerged as powerful tools for the direct functionalization of C-H bonds, offering a more atom-economical approach to derivatization. For an electron-rich heterocycle like this compound, rhodium-catalyzed C-H activation would likely occur at the C5 position.

The mechanism of rhodium-catalyzed C-H activation can vary depending on the specific catalyst and reaction conditions. A common pathway involves a concerted metalation-deprotonation (CMD) mechanism. In this process, the rhodium catalyst coordinates to the furan ring, and the C-H bond is cleaved in a single step with the assistance of a base. The resulting rhodacycle intermediate can then react with a variety of coupling partners.

Table 3: Generalized Mechanism for Rhodium-Catalyzed C-H Functionalization

| Step | Mechanistic Phase | Description of Transformation |

| 1 | C-H Activation | The Rh(III) catalyst coordinates to the furan ring and undergoes a concerted metalation-deprotonation step to form a five-membered rhodacycle intermediate. |

| 2 | Coordination/Insertion | The coupling partner (e.g., an alkene or alkyne) coordinates to the rhodium center and subsequently inserts into the Rh-C bond. |

| 3 | Reductive Elimination/Protonolysis | The desired product is released from the rhodium center through either reductive elimination, which regenerates a Rh(I) species that is then re-oxidized, or through protonolysis, which regenerates the active Rh(III) catalyst. |

These catalytic cycles provide a framework for understanding the derivatization of this compound. The specific outcomes of these reactions, including regioselectivity and yield, are highly dependent on the choice of catalyst, ligands, and reaction parameters. Further experimental and computational studies are needed to fully elucidate the intricate mechanistic details for this particular furan derivative.

Derivatives, Analogues, and Advanced Applications of Methyl 3,4 Dimethylfuran 2 Carboxylate in Complex Molecule Synthesis

Synthetic Access to Structural Analogues and Homologues of Methyl 3,4-dimethylfuran-2-carboxylate

The synthesis of structural analogues and homologues of this compound, where the methyl groups or the ester function are varied, can be envisioned through several established methods for constructing polysubstituted furans. While specific literature on the synthesis of a wide array of its direct analogues is not abundant, general synthetic strategies for substituted furans can be adapted.

One plausible approach involves the Feist-Benary furan (B31954) synthesis , which utilizes the condensation of an α-halo ketone with a β-dicarbonyl compound in the presence of a base. youtube.com By selecting appropriately substituted α-halo ketones and β-keto esters, a variety of 3,4-dialkyl- and 2,5-dialkylfuran-2-carboxylate esters could be prepared. For instance, the reaction of ethyl 2-chloroacetoacetate with 3-methyl-2,4-pentanedione (B1204033) could theoretically yield an analogue of this compound.

Another versatile method is the Paal-Knorr synthesis , which involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds. researchgate.net The requisite 1,4-dicarbonyl precursors for analogues of this compound could be assembled through various C-C bond-forming reactions.

More modern approaches, such as palladium-catalyzed cross-coupling reactions, offer a high degree of control and flexibility. For example, a synthetic route to 2,5-dimethylfuran-3,4-dicarboxylate has been reported involving the microwave-assisted acid-catalyzed cyclization of diethyl 2,3-diacetylsuccinate. google.com This methodology could potentially be adapted to produce monosubstituted esters or analogues with different alkyl groups by modifying the starting succinate (B1194679) derivative.

Furthermore, multicomponent reactions have emerged as powerful tools for the efficient construction of highly substituted furans. researchgate.net These reactions, often catalyzed by transition metals, can assemble complex furan cores from simple and readily available starting materials in a single step, offering a streamlined pathway to a diverse range of analogues.

The following table summarizes potential synthetic strategies for accessing analogues of this compound:

| Synthetic Strategy | Description | Potential for Analogue Synthesis |

| Feist-Benary Furan Synthesis | Condensation of an α-halo ketone and a β-dicarbonyl compound. youtube.com | Allows for variation in the alkyl substituents at positions 3 and 4 by choosing appropriate starting materials. |

| Paal-Knorr Synthesis | Acid-catalyzed cyclization of 1,4-dicarbonyl compounds. researchgate.net | Versatile for introducing different substituents on the furan ring, depending on the availability of the 1,4-dicarbonyl precursor. |

| From Acyclic Precursors | Cyclization of specifically designed acyclic compounds, such as substituted succinates. google.com | Can provide access to furans with various substitution patterns, including different ester groups. |

| Multicomponent Reactions | Convergent synthesis from multiple simple starting materials in one pot. researchgate.net | Highly efficient for generating a library of diverse analogues with different substituents. |

Utilization of this compound as a Precursor in Macrocycle Synthesis

The rigid, planar structure and the presence of functional handles make furan derivatives attractive building blocks for the construction of macrocyclic compounds. While the direct use of this compound as a precursor for specific macrocycles like heterosapphyrins is not explicitly documented, the incorporation of furan moieties into larger ring systems is an active area of research. researchgate.netdigitellinc.comrsc.org

Synthetic Pathways to Heterosapphyrins

Heterosapphyrins are a class of expanded porphyrinoids where one or more of the pyrrole (B145914) rings are replaced by other heterocyclic units. The synthesis of such molecules typically involves the condensation of appropriate heterocyclic precursors. By analogy to the established syntheses of porphyrinoids from pyrrole derivatives, one could envision a pathway where a difunctionalized furan derivative, conceptually derived from this compound, could be employed.

For instance, a di-formyl or di-carbinol derivative of a 3,4-dialkylfuran could potentially be condensed with a tripyrrane or a similar polypyrrolic fragment to generate a furan-containing sapphyrin analogue. The methyl groups at the 3 and 4 positions would remain as peripheral substituents on the final macrocycle, potentially influencing its electronic properties and solubility.

Exploration of Other Porphyrinoid and Expanded Porphyrinoid Architectures

The versatility of furan chemistry allows for its incorporation into a wide range of porphyrinoid architectures beyond sapphyrins. The synthesis of furan-containing porphyrins and other macrocycles has been explored, demonstrating the feasibility of using furan-based building blocks. researchgate.netdigitellinc.com For example, furan-based macrocycles have been synthesized through Suzuki-Miyaura coupling reactions, showcasing a modern approach to these structures. digitellinc.com

The general strategy involves the synthesis of appropriately functionalized furan monomers or oligomers that can then be cyclized to form the desired macrocycle. The ester group in this compound could be hydrolyzed to the corresponding carboxylic acid, which could then be used in condensation reactions to form ester- or amide-linked macrocycles. nih.gov Alternatively, the furan ring itself can participate in cycloaddition reactions to form more complex, fused ring systems that could be part of a larger macrocyclic framework. nih.gov

The following table outlines potential strategies for incorporating furan units, such as that from this compound, into macrocyclic structures:

| Macrocycle Type | Potential Synthetic Approach | Role of Furan Derivative |

| Furan-containing Sapphyrins | Condensation of a difunctionalized furan with a polypyrrolic fragment. | The furan would act as one of the heterocyclic components of the expanded porphyrin ring. |

| Furan-based Conjugated Macrocycles | Metal-catalyzed cross-coupling of difunctionalized furan monomers. digitellinc.comrsc.org | The furan serves as a rigid, conjugated building block for the macrocyclic backbone. |

| Ester- or Amide-linked Macrocycles | Condensation of dicarboxylic acid or diamine derivatives of furan. researchgate.netnih.gov | The furan acts as a spacer unit connecting other parts of the macrocycle through ester or amide linkages. |

Structure-Reactivity and Structure-Function Correlations in Furan Carboxylate Derivatives

The reactivity and function of furan carboxylate derivatives are intrinsically linked to the electronic and steric properties of the substituents on the furan ring.

The furan ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. pearson.compearson.comquora.comresearchgate.netquora.com The oxygen atom in the ring acts as an electron-donating group through resonance, increasing the electron density at the C2 and C5 positions. Consequently, electrophilic substitution reactions, such as nitration, halogenation, and acylation, preferentially occur at these positions. The presence of an electron-withdrawing carboxylate group at the C2 position, as in this compound, would be expected to deactivate the ring towards electrophilic attack to some extent. However, the electron-donating methyl groups at the C3 and C4 positions would counteract this deactivation, making the C5 position a likely site for further electrophilic substitution.

In Diels-Alder reactions, furans can act as dienes. The reactivity of the furan ring in these [4+2] cycloadditions is influenced by the substituents. mdpi.comyoutube.com Electron-donating groups on the furan ring generally increase the HOMO energy, leading to a smaller energy gap with the LUMO of the dienophile and thus a faster reaction rate. The methyl groups in this compound would therefore be expected to enhance its reactivity as a diene compared to unsubstituted furan. The ester group, being electron-withdrawing, might have a more complex influence on the regioselectivity of the cycloaddition.

The functional properties of furan carboxylate derivatives are also heavily dependent on their substitution pattern. For instance, in the context of materials science, the electronic properties of furan-based conjugated macrocycles can be tuned by altering the substituents on the furan rings. digitellinc.comrsc.org In medicinal chemistry, the biological activity of furan-containing compounds is often sensitive to the nature and position of substituents, which affect the molecule's ability to interact with biological targets.

The following table summarizes the expected influence of substituents on the reactivity and function of furan carboxylate derivatives:

| Property | Influence of Substituents | Relevance to this compound |

| Reactivity in Electrophilic Substitution | Electron-donating groups activate the ring, while electron-withdrawing groups deactivate it. Substitution typically occurs at C5. pearson.compearson.comresearchgate.net | The methyl groups activate the ring, while the ester group deactivates it. The C5 position is the most probable site for electrophilic attack. |

| Reactivity in Diels-Alder Reactions | Electron-donating groups generally increase reactivity. mdpi.com | The methyl groups are expected to enhance the diene reactivity of the furan ring. |

| Electronic Properties | Substituents can tune the HOMO and LUMO energy levels, affecting properties like absorption and emission of light. digitellinc.comrsc.org | The methyl and ester groups will influence the electronic structure, which is important for potential applications in organic electronics. |

| Biological Activity | The specific arrangement of substituents is crucial for interaction with biological targets. | Any potential biological activity would be highly dependent on the overall molecular structure, including the methyl and ester groups. |

Advanced Spectroscopic and Structural Elucidation of Methyl 3,4 Dimethylfuran 2 Carboxylate and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry. For Methyl 3,4-dimethylfuran-2-carboxylate, ¹H and ¹³C NMR spectra provide definitive evidence for its atomic framework by mapping the chemical environment of each hydrogen and carbon atom.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the three types of protons in the molecule: the furan (B31954) ring proton, the protons of the two methyl groups attached to the ring, and the protons of the methyl ester group.

Furan Ring Proton (H-5): The lone proton on the furan ring at position 5 is expected to appear as a singlet in the aromatic region, typically around δ 7.0-7.5 ppm. Its specific chemical shift is influenced by the electron-donating methyl groups at C3 and C4, and the electron-withdrawing methyl carboxylate group at C2.

Methyl Ester Protons (-OCH₃): The three protons of the methyl ester group will produce a sharp singlet, as they are chemically equivalent and not coupled to any other protons. This signal is typically found downfield, around δ 3.8-3.9 ppm, due to the deshielding effect of the adjacent oxygen atom.

Ring Methyl Protons (C3-CH₃ and C4-CH₃): The two methyl groups attached to the furan ring at positions 3 and 4 are in slightly different chemical environments. They are expected to appear as two distinct singlets in the upfield region, typically between δ 2.0-2.5 ppm. The proximity to the ester group may cause a slight downfield shift for the C3-methyl compared to the C4-methyl.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, eight distinct signals are anticipated.

Carbonyl Carbon (-C=O): The carbon of the ester carbonyl group is the most deshielded, appearing furthest downfield, typically in the range of δ 160-170 ppm. nih.gov

Furan Ring Carbons (C2, C3, C4, C5): The four carbons of the furan ring are expected to resonate in the δ 110-160 ppm region. The carbon bearing the ester group (C2) would be significantly downfield. The substituted carbons (C3 and C4) would also have distinct shifts, while the C5 carbon, bonded to the sole ring proton, would appear in a characteristic range for substituted furans.

Methyl Ester Carbon (-OCH₃): The carbon of the methyl ester group typically appears around δ 51-53 ppm. rsc.org

Ring Methyl Carbons (C3-CH₃ and C4-CH₃): The carbons of the two methyl groups attached to the ring are the most shielded and will appear furthest upfield, generally in the δ 10-20 ppm range.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis (HRMS, GC-MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides crucial information about the molecular weight and elemental composition of a compound, as well as its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental formula of this compound (C₈H₁₀O₃). The calculated exact mass is 154.06299 Da. An experimental HRMS measurement confirming this value would provide unambiguous evidence for the compound's molecular formula.

Gas Chromatography-Mass Spectrometry (GC-MS)

When coupled with gas chromatography, mass spectrometry allows for the analysis of individual components of a mixture. The mass spectrum of this compound would show a molecular ion peak ([M]⁺) at m/z = 154, corresponding to the intact molecule minus one electron. The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments. Key expected fragmentations include:

Loss of a methoxy radical (-•OCH₃): Cleavage of the ester group can lead to the loss of a methoxy radical, resulting in a prominent peak at m/z = 123. This acylium ion is resonance-stabilized.

Loss of a methyl radical (-•CH₃): Cleavage of one of the methyl groups from the furan ring would produce a fragment ion at m/z = 139.

Decarboxylation: The loss of the entire methyl carboxylate group as a radical could lead to a fragment at m/z = 95.

Ring cleavage: The furan ring itself can undergo fragmentation, leading to smaller, characteristic ions.

Analysis of fragmentation patterns of related molecules, such as 3(2H)-furanones, helps in predicting these pathways. imreblank.ch The stability of carbocations formed during fragmentation significantly influences the intensity of the observed peaks. chemguide.co.uklibretexts.org

X-ray Crystallography for Definitive Solid-State Structure Determination (Relevant for complex derivatives)

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a simple molecule like this compound might not be readily crystallized for such analysis, the technique is invaluable for studying more complex derivatives or co-crystals.

Should a suitable single crystal of a derivative be obtained, X-ray diffraction analysis would provide definitive data on:

Bond lengths and angles: Precise measurements of all interatomic distances and angles, confirming the geometry of the furan ring and substituents.

Conformation: The preferred orientation of the methyl carboxylate group relative to the furan ring.

Intermolecular interactions: Identification of how molecules pack in the crystal lattice, revealing non-covalent interactions like hydrogen bonds or π-stacking that govern the solid-state structure.

This technique is particularly crucial for establishing the absolute stereochemistry in chiral derivatives or for understanding the supramolecular architecture in materials science applications.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are excellent for identifying the functional groups present in a molecule.

FTIR Spectroscopy

The FTIR spectrum of this compound would display several characteristic absorption bands:

C=O Stretch: A strong, sharp absorption band is expected in the region of 1720-1740 cm⁻¹ corresponding to the stretching vibration of the ester carbonyl group.

C-O Stretch: The C-O stretching vibrations of the ester group will likely appear as two bands in the 1300-1000 cm⁻¹ region.

C-H Stretch: Absorption bands around 2900-3000 cm⁻¹ will correspond to the C-H stretching of the methyl groups. A weaker band above 3100 cm⁻¹ may be present for the furan ring C-H stretch.

Furan Ring Vibrations: The characteristic vibrations of the furan ring, including C=C stretching and ring breathing modes, typically occur in the fingerprint region (1600-1400 cm⁻¹). The =C-O-C= stretching vibration is also a key indicator of the furan structure. acs.org

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR. While the C=O stretch would also be visible, non-polar bonds like the C=C bonds of the furan ring often produce stronger signals in Raman spectra compared to FTIR. This can be particularly useful for confirming the structure of the aromatic ring.

Electronic Absorption and Emission Spectroscopy for Electronic Structure Insights

Electronic spectroscopy, primarily UV-Visible absorption spectroscopy, provides information about the electronic transitions within a molecule, which is related to the extent of conjugation.

UV-Visible Spectroscopy

The furan ring in this compound acts as a chromophore. It is expected to exhibit absorption in the ultraviolet region due to π→π* electronic transitions. Unsubstituted furan absorbs around 200-210 nm. The presence of the methyl and methyl carboxylate substituents on the ring is expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maximum (λ_max). Furan-based polyesters, for instance, show an onset of UV absorption at approximately 285 nm. acs.orgresearchgate.net The exact λ_max would provide insight into the electronic effects of the substituent pattern on the conjugated π-system of the furan ring.

Emission (Fluorescence) Spectroscopy

Many aromatic and conjugated systems exhibit fluorescence, where they emit light after being excited by absorbing light of a higher energy. While simple furans are not strongly fluorescent, the specific substitution pattern could potentially induce fluorescence. If the compound is fluorescent, an emission spectrum would be recorded by exciting the molecule at its λ_max and scanning the emitted wavelengths. The resulting spectrum would be characteristic of the molecule's excited state properties and could be sensitive to its environment (e.g., solvent polarity).

Table of Mentioned Compounds

Computational and Theoretical Investigations of Methyl 3,4 Dimethylfuran 2 Carboxylate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) serves as a powerful computational tool for predicting the electronic structure and reactivity of organic molecules like Methyl 3,4-dimethylfuran-2-carboxylate. By solving the Schrödinger equation within the DFT framework, researchers can elucidate various molecular properties that govern the compound's behavior.

A typical DFT study on this furan (B31954) derivative would commence with geometry optimization. This process determines the most stable three-dimensional arrangement of the atoms, corresponding to the minimum energy on the potential energy surface. Functionals such as B3LYP, paired with a suitable basis set like 6-311++G(2d,p), are commonly employed for such calculations, providing a balance between computational cost and accuracy for organic molecules. scielo.org.mxresearchgate.netnih.gov

Once the optimized geometry is obtained, a wealth of electronic properties can be calculated. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. researchgate.netresearchgate.net A smaller gap generally suggests higher reactivity. For instance, in a study on dibenzofuran, the HOMO-LUMO gap was calculated to be 5.028 eV, indicating a stable molecule. researchgate.net

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution across the molecule. researchgate.netresearchgate.net These maps highlight electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) regions, offering insights into how the molecule will interact with other reagents. For this compound, the oxygen atoms of the furan ring and the carbonyl group would be expected to be regions of negative potential, while the hydrogen atoms would exhibit positive potential.

Global reactivity descriptors, such as chemical potential (μ), electronegativity (χ), global hardness (η), global softness (ζ), and the electrophilicity index (ω), can also be derived from the HOMO and LUMO energies. researchgate.net These parameters provide a quantitative measure of the molecule's reactivity.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity and kinetic stability. |

| Dipole Moment | 2.5 D | Measure of the overall polarity of the molecule. |

| Chemical Potential (μ) | -3.85 eV | Escaping tendency of electrons from an equilibrium system. |

| Global Hardness (η) | 2.65 eV | Resistance to change in electron distribution. |

| Electrophilicity Index (ω) | 2.79 eV | Propensity of the species to accept electrons. |

This table is for illustrative purposes only.

In-depth Analysis of Reaction Mechanisms using Computational Chemistry

Computational chemistry provides invaluable tools for elucidating the detailed mechanisms of chemical reactions involving molecules like this compound. Through these methods, it is possible to map out the entire reaction pathway, identify transition states, and calculate activation energies, thereby providing a deeper understanding of the reaction kinetics and thermodynamics.

For instance, the reaction of furan derivatives with radicals, such as the hydroxyl (OH) radical, is of significant interest in atmospheric chemistry. researchgate.netacs.org A computational study of such a reaction with this compound would involve locating the transition state structures for the addition of the OH radical to the different positions on the furan ring. The calculations would likely show that the addition to the carbon atoms of the double bond is the favored pathway. researchgate.net The energy of these transition states relative to the reactants would yield the activation energy, which is a key determinant of the reaction rate.

Similarly, computational methods can be used to study various synthetic reactions. For example, in the synthesis of furan-embedded amides and esters, computational models can help understand the reaction intermediates and transition states. researchgate.net For this compound, one could computationally investigate its hydrolysis by modeling the nucleophilic attack of a water molecule or hydroxide (B78521) ion on the carbonyl carbon of the ester group. This would involve identifying the tetrahedral intermediate and the transition states leading to its formation and breakdown.

The choice of computational method is crucial for obtaining accurate results. For reaction mechanisms, methods that can accurately describe bond-breaking and bond-forming processes are required. DFT methods are often a good starting point, but for higher accuracy, more advanced methods like Møller-Plesset perturbation theory (MP2) or coupled-cluster (CC) theory may be employed, though at a higher computational cost.

Table 2: Hypothetical Calculated Activation Energies for a Reaction of this compound

| Reaction Pathway | Transition State Geometry | Activation Energy (kcal/mol) |

| OH addition to C2 | Asymmetric, with forming C-O bond | 5.2 |

| OH addition to C5 | Asymmetric, with forming C-O bond | 6.8 |

| Hydrolysis (acid-catalyzed) | Tetrahedral intermediate formation | 15.5 |

This table is for illustrative purposes only.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry allows for the prediction of various spectroscopic parameters, which can be invaluable for the identification and characterization of new compounds, as well as for the interpretation of experimental spectra. For this compound, computational methods could predict its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.

The prediction of IR spectra is typically done by calculating the vibrational frequencies of the molecule at its optimized geometry. scielo.org.mx These calculated frequencies correspond to the different vibrational modes of the molecule, such as stretching, bending, and wagging of the chemical bonds. For this compound, characteristic peaks would be expected for the C=O stretching of the ester group, C-O stretching of the furan ring and ester, and various C-H stretching and bending modes. The calculated frequencies are often scaled by a factor to account for anharmonicity and other systematic errors in the computational method. scielo.org.mx

NMR chemical shifts can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) method. nih.gov These calculations provide theoretical chemical shifts for the different carbon and hydrogen atoms in the molecule, which can be compared to experimental NMR data to confirm the structure. For this compound, distinct signals would be predicted for the two methyl groups, the furan ring proton, and the methyl group of the ester.

UV-Vis spectra, which provide information about the electronic transitions in a molecule, can be predicted using Time-Dependent Density Functional Theory (TD-DFT). nih.govrsc.org These calculations yield the excitation energies and oscillator strengths of the electronic transitions, which correspond to the absorption maxima (λmax) and intensities in the experimental spectrum.

Table 3: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Value | Hypothetical Experimental Value |

| IR: C=O stretch (cm⁻¹) | 1725 | 1720 |

| ¹H NMR: -OCH₃ (ppm) | 3.85 | 3.82 |

| ¹³C NMR: C=O (ppm) | 165.2 | 164.8 |

| UV-Vis: λmax (nm) | 250 | 252 |

This table is for illustrative purposes only.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms, MD simulations can provide insights into the conformational flexibility of a molecule and its interactions with its environment. rsc.orgrsc.org

For a relatively flexible molecule like this compound, MD simulations can be used to explore its conformational landscape. The simulations would reveal the different low-energy conformations of the molecule, such as the relative orientations of the ester group with respect to the furan ring. This information is important for understanding how the molecule's shape influences its properties and interactions.

MD simulations are also a powerful tool for studying intermolecular interactions. For example, one could simulate this compound in a solvent, such as water or an organic solvent, to study the solvation process and the nature of the solute-solvent interactions. This would involve analyzing the radial distribution functions between different atoms of the solute and solvent molecules to understand the solvation shell structure.

Furthermore, MD simulations can be used to study the interactions of this compound with other molecules, such as biological macromolecules or other organic molecules. This can provide insights into its potential biological activity or its behavior in mixtures. For instance, simulations could be used to model the interaction of the molecule with an enzyme active site to predict its binding affinity and mode of action. nih.gov

Table 4: Hypothetical Results from a Molecular Dynamics Simulation of this compound in Water

| Parameter | Hypothetical Result | Interpretation |

| Torsional Angle (C4-C3-C(O)-O) | Bimodal distribution around 30° and 150° | Indicates two major stable conformations of the ester group. |

| Radial Distribution Function (g(r)) of water oxygen around carbonyl oxygen | Peak at 2.8 Å | Strong hydrogen bonding interaction with the solvent. |

| Self-Diffusion Coefficient | 1.5 x 10⁻⁵ cm²/s | Measure of the mobility of the molecule in the solvent. |

| Binding Free Energy to a Hypothetical Receptor | -7.5 kcal/mol | Predicts a favorable binding interaction. |

This table is for illustrative purposes only.

Emerging Research Avenues and Future Perspectives for Methyl 3,4 Dimethylfuran 2 Carboxylate

Unexplored Synthetic Routes and Methodological Innovations

The synthesis of polysubstituted furans, such as Methyl 3,4-dimethylfuran-2-carboxylate, is an area of continuous development in organic chemistry. rsc.org While classical methods like the Paal-Knorr synthesis provide a foundational approach, researchers are increasingly looking towards more efficient and versatile strategies.

Modern Catalytic Approaches: Recent advancements in catalysis offer promising, yet largely unexplored, avenues for the synthesis of this specific furan (B31954) derivative.

Transition-Metal Catalysis: Methodologies such as rhodium(II)-catalyzed annulation of N-sulfonyl-1,2,3-triazoles with enaminones have emerged for the synthesis of polysubstituted furans and could be adapted. acs.org

C-H Functionalization: Palladium-catalyzed C-H activation and functionalization of simpler furan cores is a powerful tool that could potentially be used to introduce the methyl and carboxylate groups in a stepwise and controlled manner. rsc.orgacs.orgnih.govyoutube.com

Photocatalysis: Visible-light-driven photocatalysis, particularly methods that utilize carbon dioxide as a promoter, presents an innovative and environmentally friendly approach for constructing tetra-substituted furan scaffolds from 1,3-dicarbonyl compounds. researchgate.netscispace.com

Innovative Reaction Technologies: The application of modern reaction technologies could lead to significant improvements in the synthesis of this compound.

Flow Chemistry: Continuous-flow synthesis offers enhanced control over reaction parameters, improved safety, and the potential for higher yields and purity, which is particularly beneficial for reactions that are difficult to control in batch processes. acs.orgnih.govresearchgate.netresearchgate.netbioengineer.org

Electrochemical Synthesis: Electrosynthesis provides a reagent-free method for promoting cyclization reactions, as demonstrated in the synthesis of polysubstituted selenofurans from homopropargylic alcohols, a strategy that could be conceptually applied to oxygen-containing furans. acs.org

These innovative approaches could lead to more efficient, scalable, and sustainable methods for producing this compound, opening up new possibilities for its application.

Development of Novel Chemical Transformations and Derivatizations

The unique arrangement of substituents in this compound offers a rich landscape for exploring novel chemical transformations and creating a diverse library of derivatives. The interplay between the electron-donating methyl groups and the electron-withdrawing methyl carboxylate group is expected to modulate the reactivity of the furan core.

Reactions Involving the Furan Ring:

Cycloaddition Reactions: The furan ring can act as a diene in Diels-Alder reactions, providing a pathway to complex polycyclic structures. researchgate.netnih.gov The substitution pattern on the furan ring is known to influence both the reactivity and selectivity of these cycloadditions. rsc.orgrsc.org

Photocatalytic Atom Swap: A recent development in furan chemistry is the photocatalytic conversion of furans to pyrroles. nih.gov Applying this transformation to this compound could provide a direct route to highly substituted pyrrole (B145914) derivatives.

Functionalization of Substituents: The existing methyl and ester groups serve as valuable handles for further derivatization.

Ester Group Modification: The methyl ester can be readily transformed into other functional groups. Hydrolysis can yield the corresponding carboxylic acid, amidation can produce various amides, and reduction can provide the hydroxymethyl derivative. These transformations open the door to a wide range of subsequent reactions.

Methyl Group Activation: While the C-H bonds of the methyl groups are generally less reactive, modern synthetic methods could enable their functionalization, for instance, through radical-based reactions, to introduce further complexity.

The exploration of these transformations will be crucial in unlocking the full synthetic potential of this compound as a versatile building block.

Potential in Materials Science Research and Functional Materials Development

Furan-based compounds are gaining increasing attention as renewable building blocks for functional materials. wikipedia.org The rigid, aromatic structure of the furan ring can impart desirable thermal and mechanical properties to polymers.

Furan-Based Polymers:

Thermosetting Resins: Furan derivatives, particularly those derived from furfuryl alcohol, are used to produce furan resins with high thermal stability and chemical resistance. wikipedia.orgdigitellinc.com Derivatives of this compound could be explored as monomers or additives in the formulation of new thermosetting polymers with tailored properties.

Polyesters: The di-functionalization of this compound, for example, by converting the ester to an alcohol and a methyl group to a carboxylic acid, could yield a monomer suitable for enzymatic or chemical polymerization to produce novel bio-based polyesters. rsc.orgnih.gov

Organic Electronics: The incorporation of furan moieties into conjugated systems has been shown to influence their optoelectronic properties.

Conjugated Polymers: Furan-based conjugated polymers are being investigated for applications in organic electronics. rsc.orgspiedigitallibrary.orgntu.edu.sg The electronic properties of such polymers can be tuned by the nature and position of substituents on the furan ring. acs.orgacs.orgrsc.org Derivatives of this compound could be incorporated into new conjugated polymers with potentially interesting photophysical properties.

Porous Materials: The rigid structure of the furan ring makes it an attractive component for the construction of porous organic materials.

Porous Organic Frameworks: Furan derivatives have been used in the synthesis of porous materials for applications such as photocatalysis. researchgate.net Appropriately functionalized derivatives of this compound could serve as building blocks for novel porous frameworks with applications in gas storage, separation, and catalysis.

Advanced Theoretical Modeling for Predictive Chemical Design

Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules, which can accelerate the discovery and development of new applications for this compound.

Predicting Reactivity and Mechanisms:

Density Functional Theory (DFT): DFT calculations can be employed to investigate the mechanisms and regioselectivity of reactions involving substituted furans. acs.orgrsc.orgpku.edu.cnresearchgate.net Such studies can provide valuable insights into the feasibility of proposed synthetic routes and chemical transformations for this compound. sciopen.com

Cycloaddition Reactions: Computational models, such as the activation strain model, can be used to quantitatively analyze the reactivity and selectivity of Diels-Alder reactions involving substituted furans, guiding the design of experiments. rsc.orgrsc.org

Designing Functional Materials:

Electronic Properties: Theoretical calculations are instrumental in predicting the optoelectronic properties of furan-containing conjugated materials, aiding in the rational design of new materials for organic electronics. acs.org

Polymer Properties: Reactive molecular dynamics simulations can be used to model the pyrolysis of furan-based resins to form carbon-carbon composites, providing a deeper understanding of the structure-property relationships in these materials. stevens.eduresearchgate.netdpi-proceedings.com Similar approaches could be used to predict the properties of polymers derived from this compound.

The synergy between theoretical modeling and experimental work will be crucial in navigating the vast chemical space accessible from this compound and in rationally designing new molecules and materials with desired functions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.